2-chloro-N-cyclobutylpyridin-3-amine
Overview
Description
2-Chloro-N-cyclobutylpyridin-3-amine is a chemical compound with the formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-cyclobutylpyridin-3-amine consists of a pyridine ring with an amine group (NH2) attached to one carbon and a chlorine atom attached to another. The amine group is also attached to a cyclobutyl group .Physical And Chemical Properties Analysis
Amines, including 2-Chloro-N-cyclobutylpyridin-3-amine, have certain common physical and chemical properties. They can participate in hydrogen bonding, which can affect their boiling points and solubility. The exact physical and chemical properties of 2-Chloro-N-cyclobutylpyridin-3-amine are not specified in the search results .Scientific Research Applications
Synthesis and Catalysis
Chloropyridines and their aminations play a crucial role in synthetic organic chemistry, serving as precursors for various biologically active compounds and materials. Studies demonstrate methodologies for the selective amination of polyhalopyridines, where specific chlorinated pyridines are transformed into their amino counterparts, showcasing the utility of such reactions in synthesizing compounds with potential biological activity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Moreover, the synthesis of unusual heterocycles through reactions involving halopyridines indicates the potential for creating novel structures with significant chemical and pharmaceutical properties (K. Majumdar & S. Samanta, 2001).
properties
IUPAC Name |
2-chloro-N-cyclobutylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-8(5-2-6-11-9)12-7-3-1-4-7/h2,5-7,12H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXNUBZUNSELRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclobutylpyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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